molecular formula C20H24FN3O B5710670 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide

3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide

Cat. No.: B5710670
M. Wt: 341.4 g/mol
InChI Key: GONVCHIIJOJEGR-UHFFFAOYSA-N
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Description

3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization reaction yields the desired compound .

Industrial Production Methods

Industrial production methods for piperazine derivatives often involve large-scale synthesis using similar reaction conditions as described above. The use of automated and continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the piperazine ring and the phenyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Halogenation or alkylation reagents can be used under appropriate conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide involves its interaction with molecular targets such as human equilibrative nucleoside transporters (ENTs). It acts as an irreversible and non-competitive inhibitor of these transporters, reducing the Vmax of [3H]uridine uptake without affecting Km . This inhibition affects nucleotide synthesis and adenosine regulation, which are crucial for various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide is unique due to its specific inhibitory effects on human equilibrative nucleoside transporters, particularly ENT2. This selectivity makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(4-methylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O/c1-16-6-8-17(9-7-16)22-20(25)10-11-23-12-14-24(15-13-23)19-5-3-2-4-18(19)21/h2-9H,10-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GONVCHIIJOJEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CCN2CCN(CC2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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